(S)-5-aminopiperidin-2-one hydrochloride CAS number and properties
(S)-5-aminopiperidin-2-one hydrochloride CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-5-aminopiperidin-2-one hydrochloride (CAS Number: 672883-95-3), a chiral heterocyclic compound. Due to the limited availability of public research on this specific molecule, this document compiles known information from commercial suppliers and provides hypothetical, illustrative protocols and pathways based on related chemical structures. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a building block in synthetic chemistry and drug discovery.
Chemical and Physical Properties
(S)-5-aminopiperidin-2-one hydrochloride is a piperidinone derivative, a class of compounds recognized for its utility in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media.
General Properties
The fundamental properties of (S)-5-aminopiperidin-2-one hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 672883-95-3 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 150.61 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (Typical) | ≥95% | [1] |
| InChI | 1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | [2] |
| SMILES | Cl.N[C@H]1CCC(=O)NC1 | [2] |
Physical Properties
Specific quantitative physical property data for (S)-5-aminopiperidin-2-one hydrochloride is not extensively reported in peer-reviewed literature. The following table indicates the current status of available data.
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
Safety and Handling
(S)-5-aminopiperidin-2-one hydrochloride is classified with GHS07 for potential hazards. Standard laboratory safety protocols should be followed when handling this compound.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Measures and Storage
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage conditions are in an inert atmosphere at 2-8°C.[3] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
Hypothetical Synthesis Workflow
A plausible synthetic route to (S)-5-aminopiperidin-2-one hydrochloride could start from L-glutamic acid, involving Boc protection, cyclization, and subsequent deprotection and salt formation.
Caption: Hypothetical synthesis workflow for (S)-5-aminopiperidin-2-one hydrochloride.
Illustrative Purification and Analysis Workflow
Post-synthesis, the product would require purification, typically by recrystallization or column chromatography, followed by analytical characterization to confirm its identity and purity.
Caption: General workflow for purification and analysis.
Biological Activity and Applications
There is currently no specific information in the peer-reviewed literature detailing the biological activity or mechanism of action of (S)-5-aminopiperidin-2-one hydrochloride. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological entities, including enzymes and G-protein coupled receptors.
Potential as a Synthetic Building Block
Given its chiral nature and functional groups (a secondary amine within a lactam ring and a primary amine), this compound is a valuable building block for creating libraries of more complex molecules for drug discovery screening.
Hypothetical Signaling Pathway Interaction
To illustrate a potential application in drug development, the following diagram shows a generic signaling pathway where a hypothetical drug candidate, derived from (S)-5-aminopiperidin-2-one hydrochloride, acts as an inhibitor of a kinase. This is a purely illustrative diagram and does not represent a known biological activity of the compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
(S)-5-aminopiperidin-2-one hydrochloride is a chiral chemical entity with potential applications as a scaffold in synthetic and medicinal chemistry. While detailed public data on its physical properties, specific synthesis protocols, and biological activity are scarce, this guide consolidates the currently available information. Further research is necessary to fully characterize this compound and explore its potential in drug development and other scientific disciplines. Researchers are advised to confirm product specifications with their suppliers.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 672883-95-3|(S)-5-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
